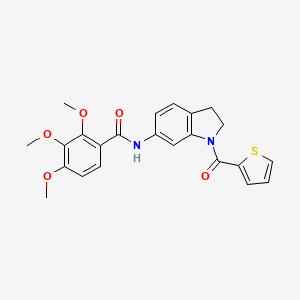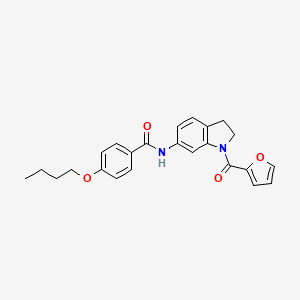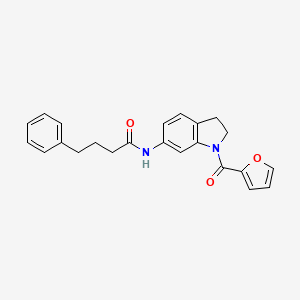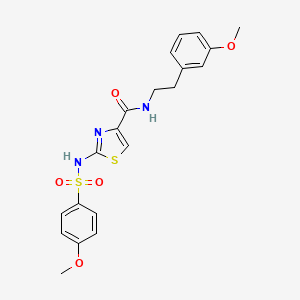
4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide
Overview
Description
4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound is also known as OTS964 and has been found to have promising anti-tumor properties.
Mechanism of Action
The mechanism of action of 4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide involves the inhibition of the serine/threonine-protein kinase Aurora kinase B (AURKB). AURKB is a key regulator of the cell cycle and is overexpressed in various types of cancer. Inhibition of AURKB leads to cell cycle arrest and apoptosis, which ultimately results in the inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-tumor properties, this compound has also been found to have anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and reduce the activation of NF-kappaB, a key regulator of inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide in lab experiments is its specificity towards AURKB. This compound has been found to be highly selective towards AURKB and does not inhibit other kinases. However, one of the limitations of using this compound is its solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for research on 4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide. One direction is to investigate the efficacy of this compound in combination with other anti-cancer drugs. Another direction is to study the potential use of this compound in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, further research is needed to understand the mechanism of action of this compound in more detail, which can lead to the development of more potent and selective AURKB inhibitors.
Scientific Research Applications
4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide has shown promising anti-tumor properties in various preclinical studies. It has been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, it has also been found to be effective in inhibiting the growth of cancer stem cells, which are responsible for cancer recurrence and resistance to chemotherapy.
properties
IUPAC Name |
4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c21-30(27,28)16-7-5-15(6-8-16)11-12-22-19(25)4-1-13-24-20(26)10-9-17(23-24)18-3-2-14-29-18/h2-3,5-10,14H,1,4,11-13H2,(H,22,25)(H2,21,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAMFOFCVXFUFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-methyl-5-((2-methylbenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3202893.png)


![N-cyclohexyl-2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3202914.png)





![N-(2-chlorophenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3202953.png)
